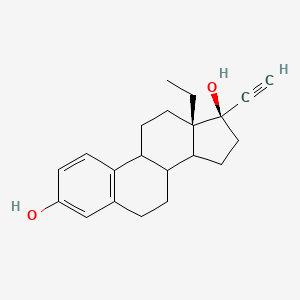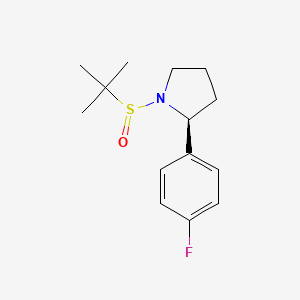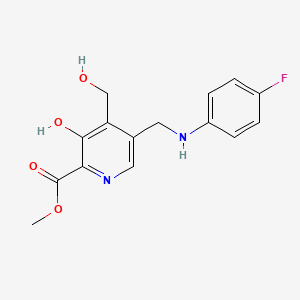
N-Benzyl-5-(tert-butyl)-6-chloropyrazine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyl-5-(tert-butyl)-6-chloropyrazine-2-carboxamide is a heterocyclic compound that contains a pyrazine ring substituted with benzyl, tert-butyl, and chloro groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-5-(tert-butyl)-6-chloropyrazine-2-carboxamide typically involves the reaction of 5-(tert-butyl)-6-chloropyrazine-2-carboxylic acid with benzylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
N-Benzyl-5-(tert-butyl)-6-chloropyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form a benzaldehyde derivative.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a pyrazine derivative.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Major Products Formed
Oxidation: Benzaldehyde derivative.
Reduction: Pyrazine derivative.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-Benzyl-5-(tert-butyl)-6-chloropyrazine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound can be used as a building block for the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Mecanismo De Acción
The mechanism of action of N-Benzyl-5-(tert-butyl)-6-chloropyrazine-2-carboxamide involves its interaction with specific molecular targets. The benzyl and tert-butyl groups contribute to the compound’s lipophilicity, enhancing its ability to cross cell membranes. The chloro group can participate in hydrogen bonding and other interactions with target proteins, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
N-Benzyl-5-(tert-butyl)thiazol-2-ylbenzamide: Similar structure but contains a thiazole ring instead of a pyrazine ring.
N-Benzyl-4-(tert-butyl)thiazol-2-ylbenzamide: Similar structure but with a different substitution pattern on the thiazole ring.
Uniqueness
N-Benzyl-5-(tert-butyl)-6-chloropyrazine-2-carboxamide is unique due to the presence of the chloro group on the pyrazine ring, which can significantly influence its chemical reactivity and biological activity. The combination of benzyl, tert-butyl, and chloro substituents provides a distinct set of properties that can be exploited in various applications .
Propiedades
Fórmula molecular |
C16H18ClN3O |
|---|---|
Peso molecular |
303.78 g/mol |
Nombre IUPAC |
N-benzyl-5-tert-butyl-6-chloropyrazine-2-carboxamide |
InChI |
InChI=1S/C16H18ClN3O/c1-16(2,3)13-14(17)20-12(10-18-13)15(21)19-9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3,(H,19,21) |
Clave InChI |
MMXDQSQNSRAAAQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=NC=C(N=C1Cl)C(=O)NCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S,4R)-4-methoxycarbonyl-1-[(4-methoxyphenyl)methyl]pyrrolidine-3-carboxylate](/img/structure/B12337798.png)
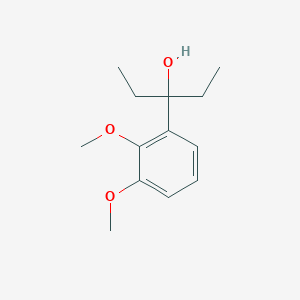
![4-O-[(E)-3-hydroxy-2-(octanoylamino)octadec-4-enyl] 1-O-(2-methoxyethyl) butanedioate](/img/structure/B12337810.png)
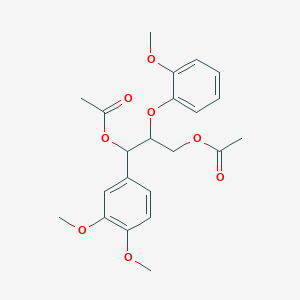


![[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (3S)-dithiolane-3-carboxylate](/img/structure/B12337836.png)

